molecular formula C21H23NO5S B12177776 2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate

2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate

Cat. No.: B12177776
M. Wt: 401.5 g/mol
InChI Key: WGOLIDBMYZZVGK-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate is a complex organic compound that features a benzene ring, a sulfonyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The benzene ring can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azepane ring may interact with proteins or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 4-(azepane-1-sulfonyl)benzoate is unique due to the presence of the azepane ring, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can lead to different reactivity and interactions in both chemical and biological systems.

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

phenacyl 4-(azepan-1-ylsulfonyl)benzoate

InChI

InChI=1S/C21H23NO5S/c23-20(17-8-4-3-5-9-17)16-27-21(24)18-10-12-19(13-11-18)28(25,26)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2

InChI Key

WGOLIDBMYZZVGK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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